

# Dithioformic Acid vs. Thioformic Acid: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: Thiic

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In the realm of sulfur-containing organic compounds, dithioformic acid and thioformic acid represent the simplest forms of dithiocarboxylic and monothiocarboxylic acids, respectively. While both are sulfur analogues of formic acid and are of interest in various chemical contexts, they exhibit distinct properties in terms of structure, acidity, and reactivity. This guide provides a comparative overview of these two compounds, drawing upon available theoretical and experimental data to inform researchers, scientists, and drug development professionals. It is important to note that while the properties of their derivatives are subjects of study, direct comparative experimental data on the performance of dithioformic acid and thioformic acid is limited in the scientific literature.

## Chemical and Physical Properties

Thioformic acid and dithioformic acid differ fundamentally in their atomic composition, which in turn influences their chemical behavior. Thioformic acid exists as a mixture of two tautomers: the S-acid (thiol form) and the O-acid (thione form), with the S-acid being generally more stable.<sup>[1][2]</sup> The specific ratio of these tautomers can be influenced by the solvent environment.<sup>[3]</sup> Dithioformic acid, containing two sulfur atoms, also exists in tautomeric forms.

Property	Dithioformic Acid	Thioformic Acid
Chemical Formula	$\text{CH}_2\text{S}_2$	$\text{CH}_2\text{OS}$
Molecular Weight	78.16 g/mol [4]	62.09 g/mol [2]
IUPAC Name	Methanedithioic acid	Methanethioic S-acid
Common Tautomers	Dithiol form ( $\text{HS-C(S)H}$ ) and Dithione form ( $\text{S=C(SH)H}$ )	Thiol form ( $\text{HS-C(O)H}$ ) and Thione form ( $\text{S=C(OH)H}$ )
Appearance	Unstable red oil	Colorless, pungent liquid

## Acidity

A significant point of differentiation between these two acids is their acidity. Thiocarboxylic acids are known to be stronger acids than their carboxylic acid counterparts. For instance, thioacetic acid has a pKa near 3.4, making it more acidic than acetic acid (pKa 4.72). Following this trend, thioformic acid is expected to be a stronger acid than formic acid.

Dithiocarboxylic acids are, in turn, more acidic than their monothiocarboxylic acid analogues. This is illustrated by the pKa of dithiobenzoic acid, which is 1.92, compared to 2.48 for thiobenzoic acid. While specific experimental pKa values for dithioformic acid and thioformic acid are not readily available, it can be inferred from these trends that dithioformic acid is the stronger acid of the two.

## Stability and Reactivity

Both dithioformic acid and thioformic acid are considered to be relatively unstable compounds, which has limited their widespread application as reagents. Dithioformic acid is often generated in situ for subsequent reactions and is considered a short-lived intermediate.

The reactivity of their conjugate bases, the thiocarboxylates and dithiocarboxylates, is of significant interest. These anions are potent nucleophiles. For example, thiocarboxylates can be used to install thiol groups by displacing halides. Dithiocarboxylates are key precursors in the synthesis of thioamides, a functional group of interest in medicinal chemistry.

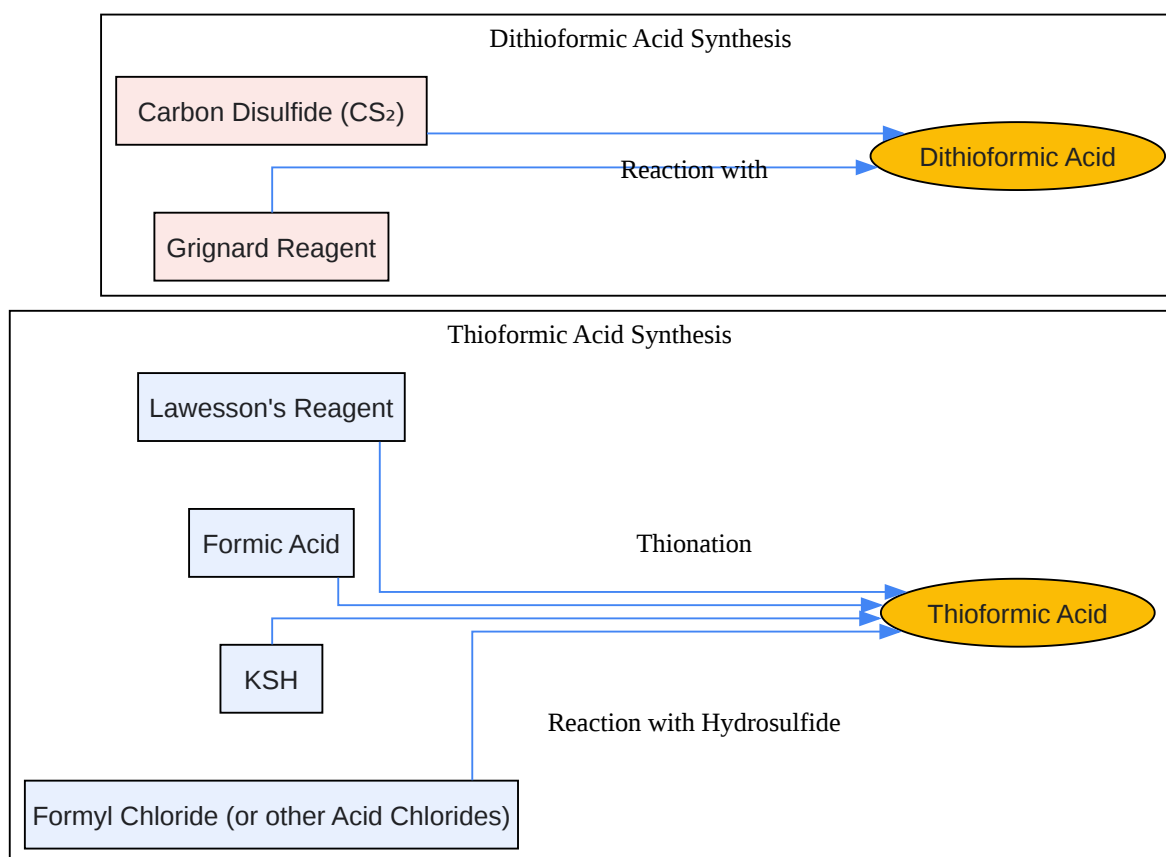
The thiol (-SH) group in these compounds is susceptible to oxidation. This is a crucial consideration for their handling and storage.

## Synthesis

The synthetic routes to dithioformic acid and thioformic acid, or more broadly dithiocarboxylic and thiocarboxylic acids, are distinct.

**Thioformic Acid (and Thiocarboxylic Acids):** A common method for the synthesis of thiocarboxylic acids involves the reaction of an acid chloride with a hydrosulfide salt, such as potassium hydrosulfide (KSH). Another approach is the use of thionating agents like Lawesson's reagent on carboxylic acids.

**Dithioformic Acid (and Dithiocarboxylic Acids):** Dithiocarboxylic acids are frequently synthesized through the reaction of a Grignard reagent with carbon disulfide (CS<sub>2</sub>). This is followed by an acidic workup to yield the dithiocarboxylic acid.



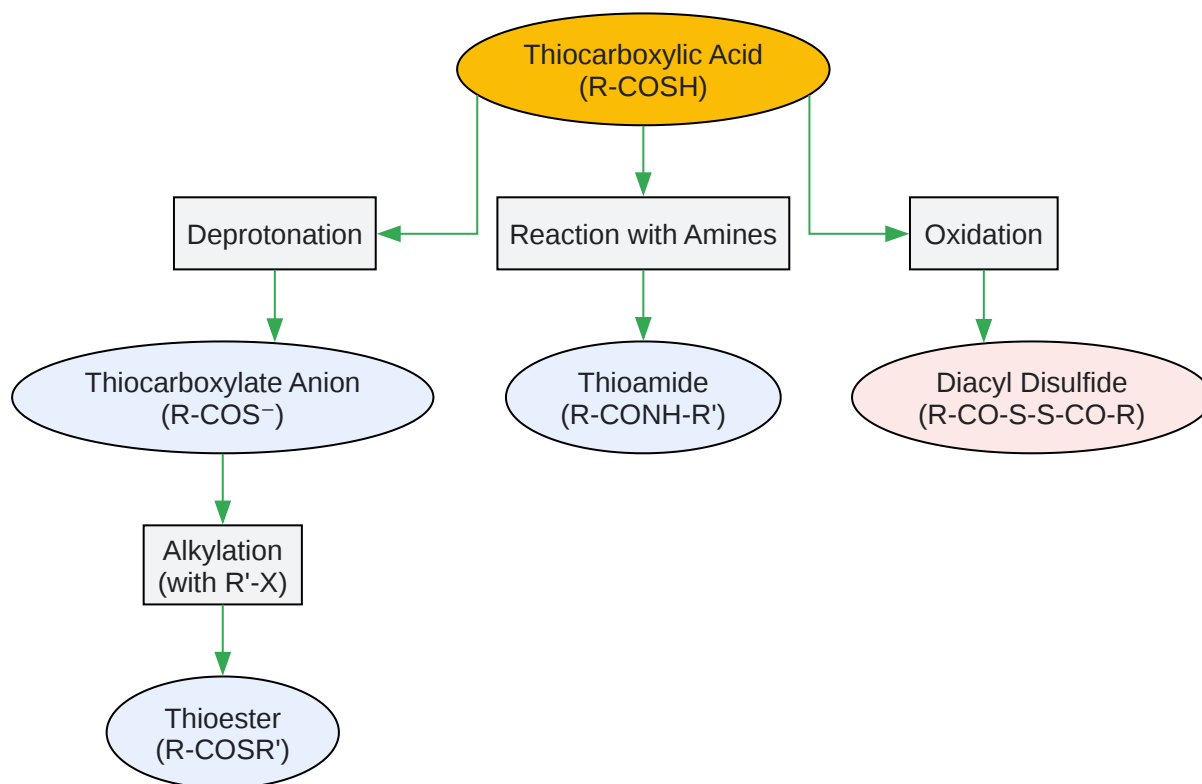
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General synthetic pathways for thioformic and dithioformic acids.

## Applications in Research and Development

While direct applications of dithioformic acid and thioformic acid in drug development are not well-documented, their derivatives, such as thioamides and dithiocarbamates, have garnered significant attention. Thioamides are considered important isosteres of amides in medicinal chemistry and have been incorporated into various therapeutic agents. Dithiocarbamates have been explored for their metal-binding properties and a range of medicinal applications.

The reactivity of thiocarboxylic acids and their derivatives makes them useful intermediates in organic synthesis. For example, they are used in the synthesis of thioesters, which play a role in biochemical processes and can be used in peptide synthesis.



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General reactivity of thiocarboxylic acids.

## Experimental Protocols

General Protocol for the Synthesis of a Thiocarboxylic Acid via an Acid Chloride:

- An alkali metal hydrosulfide (e.g., potassium hydrosulfide, 1.1 equivalents) is dissolved in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

- The solution is cooled to 0 °C.
- The corresponding acid chloride (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the stirred hydrosulfide solution.
- The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours), monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).
- Upon completion, the reaction is quenched with water, and the pH is adjusted with a mild acid.
- The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), and the solvent is removed under reduced pressure to yield the crude thiocarboxylic acid, which may be further purified by distillation or chromatography.

#### General Protocol for the Synthesis of a Dithiocarboxylic Acid using a Grignard Reagent:

- Under a strict inert atmosphere, the Grignard reagent (1.0 equivalent) in an ethereal solvent (e.g., THF or diethyl ether) is cooled in an ice bath.
- Carbon disulfide (1.2 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the stirred Grignard solution. The reaction is often exothermic and the addition rate should be controlled to maintain the temperature.
- After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) at room temperature.
- The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and a strong acid (e.g., hydrochloric acid).
- The aqueous layer is extracted with an organic solvent.
- The combined organic extracts are washed with brine, dried over an anhydrous salt, and concentrated in vacuo to give the crude dithiocarboxylic acid, which is often used

immediately or can be purified if stable enough.

## Conclusion

Dithioformic acid and thioformic acid, while being the simplest in their respective classes, present a study in contrasts. Dithioformic acid is the stronger acid and its synthesis typically involves organometallic reagents. Thioformic acid is a weaker acid in comparison and can be synthesized from more conventional starting materials. Both are reactive and relatively unstable, which has led to more extensive research on their more stable derivatives. For researchers in organic synthesis and medicinal chemistry, understanding the fundamental differences in their properties is key to harnessing their potential as reagents and building blocks for more complex molecules. Further experimental studies directly comparing their reactivity and performance would be highly valuable to the scientific community.

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